![molecular formula C16H16N6O2S B3805575 2-(5-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B3805575.png)
2-(5-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine
Overview
Description
2-(5-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is a member of the oxadiazole family, which has been extensively studied for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-(5-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine is not fully understood. However, studies suggest that this compound acts by inhibiting the activity of certain enzymes or signaling pathways. For instance, in cancer cells, this compound induces apoptosis by activating the caspase pathway. In inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine are diverse and depend on the specific application. In cancer cells, this compound induces apoptosis, leading to the death of cancer cells. In inflammatory cells, this compound inhibits the production of pro-inflammatory cytokines, reducing inflammation. Additionally, this compound has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(5-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine in lab experiments are its high yield synthesis method, diverse biological activities, and potential for large-scale production. However, the limitations of using this compound in lab experiments are the lack of understanding of its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research of 2-(5-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine. One direction is to further investigate the mechanism of action of this compound to understand its potential applications in various fields. Another direction is to explore the potential of this compound as an anticancer agent in vivo. Additionally, this compound can also be tested for its potential as an anti-inflammatory agent in animal models. Finally, the synthesis method of this compound can be optimized to increase the yield and reduce the cost of production.
Conclusion:
In conclusion, 2-(5-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine is a promising chemical compound that has shown diverse biological activities. The synthesis method of this compound is relatively simple, and it has potential applications in various fields, including medicinal chemistry, anti-inflammatory agents, and antioxidant agents. However, further research is needed to understand the mechanism of action and potential side effects of this compound.
Scientific Research Applications
2-(5-{[4-(2-thienylcarbonyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine has shown promising results in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry, where this compound has been tested for its potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has also been tested for its potential as an anti-inflammatory agent, where it showed significant inhibition of pro-inflammatory cytokines.
properties
IUPAC Name |
[4-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S/c23-16(13-2-1-9-25-13)22-7-5-21(6-8-22)11-14-19-15(20-24-14)12-10-17-3-4-18-12/h1-4,9-10H,5-8,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJJXFIVPKHXIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NO2)C3=NC=CN=C3)C(=O)C4=CC=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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